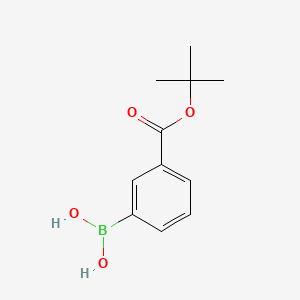

3-(Tert-butoxycarbonyl)phenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDVHCPCSZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378351 | |

| Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220210-56-0 | |

| Record name | 1-(1,1-Dimethylethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220210-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Tert-butoxycarbonyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic Acid

Introduction

This compound is a versatile organic compound widely utilized in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group, imparts unique reactivity and stability.[1] This makes it a valuable building block, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1][3] The tert-butoxycarbonyl (Boc) group enhances its stability and allows for controlled, selective reactions.[1][2]

| Property | Value | References |

| CAS Number | 220210-56-0 | [3][4] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][3][4][5] |

| Molecular Weight | 222.05 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 102 °C | [1] |

| Boiling Point | 375°C at 760 mmHg | [6] |

| Purity | Typically ≥95-98% | [1][3][4] |

| Synonyms | 3-(tert-Butoxycarbonyl)benzeneboronic acid, tert-Butyl 3-boronobenzoate | [1][3][6] |

Spectroscopic Data

While full spectra require direct experimental acquisition, the following table summarizes the expected spectroscopic characteristics based on the compound's structure and data from analogous phenylboronic acids.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the aromatic ring, the tert-butyl group (a characteristic singlet at ~1.6 ppm), and the acidic protons of the boronic acid group (which may be broad or exchangeable). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon attached to the boron atom may be difficult to detect.[7] |

| FT-IR | Characteristic absorption bands for O-H stretching of the boronic acid, C=O stretching of the ester group (~1700-1730 cm⁻¹), C-O stretching, and B-O stretching (~1320-1380 cm⁻¹).[8][9] |

| Mass Spectrometry | The monoisotopic mass is 222.1063391 g/mol .[5] Analysis can reveal the molecular ion peak corresponding to this mass. |

Synthesis and Experimental Protocols

A common method for preparing this compound involves a one-pot synthesis from 3-carboxybenzeneboronic acid.[3][10]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures.[3][10]

Materials:

-

3-Carboxybenzeneboronic acid

-

Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Potassium tert-butoxide

-

Acetic acid

-

Petroleum ether

-

Water

Procedure:

-

Under a nitrogen atmosphere, charge a 10L glass reactor equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel with 3 moles of 3-carboxybenzeneboronic acid and 4 kg of tetrahydrofuran.[3]

-

While stirring and under reflux, add 4.5 moles of thionyl chloride dropwise. Continue the reaction for 4 hours.[3]

-

Cool the reaction mixture to 0-5°C.[3]

-

Add 7.5 moles of potassium tert-butoxide in batches, ensuring the temperature remains controlled.[3]

-

After the addition is complete, continue stirring for 1 hour.[3]

-

Add 2 kg of water to the reaction mixture, followed by acidification with acetic acid.[3]

-

Allow the mixture to settle and separate the layers.[3]

-

Concentrate the organic phase to obtain the crude product.[3]

-

Recrystallize the crude product from 2 kg of petroleum ether to yield the final solid product.[3]

This method can achieve a molar yield of up to 95% with a purity of 98%.[3]

Caption: Workflow for the synthesis of this compound.

Reactivity and Core Applications

The primary utility of this compound stems from its role as a reagent in Suzuki-Miyaura cross-coupling reactions and its ability to interact with diols.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[1][2][4] This reaction is fundamental in synthesizing complex molecules for pharmaceuticals and advanced materials.[11][12]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions: The efficiency of the Suzuki coupling depends on the choice of catalyst, solvent, and base.

| Reactants | Catalyst | Solvent | Base | Temperature | Yield |

| Aryl Halide + Aryl Boronic Acid | Palladium(0) | Toluene, Ethanol, or n-Propanol | Na₂CO₃, K₂CO₃, or KOH | 60-100°C | 75-95% |

| Vinyl Halide + Aryl Boronic Acid | Palladium(0) | Ethanol | Na₂CO₃ or KOH | 60-80°C | 70-90% |

Note: Conditions are generalized and require optimization for specific substrates.[4][11][13]

Applications in Drug Discovery and Development

This boronic acid derivative is a key intermediate in the synthesis of pharmaceuticals.[1][14] Its ability to participate in predictable C-C bond formation makes it invaluable for constructing the core scaffolds of drug candidates.[2] Notably, it is used in the synthesis of the API Lumacaftor.[14] The boronic acid moiety itself is of significant interest due to its ability to form reversible covalent bonds with diols, a property exploited in designing enzyme inhibitors, particularly for serine proteases.[4]

Caption: Role of the boronic acid as a building block in drug discovery.

Other Applications

-

Materials Science: Used in the synthesis of advanced polymers and nanomaterials for applications like biosensors and drug delivery systems.[1][4]

-

Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for diagnostics and targeted therapies.[4][15]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.

-

Hazards: Causes skin irritation and serious eye irritation.[16][17] May cause respiratory irritation.[17]

-

Precautions: Wear protective gloves, eye protection, and face protection.[16][17] Wash skin thoroughly after handling.[16] Use in a well-ventilated area and avoid creating dust.[16][17]

-

First Aid: In case of skin contact, wash with plenty of water.[16] If in eyes, rinse cautiously with water for several minutes.[18] If inhaled, move the person to fresh air.[18]

-

Storage: Store at room temperature in a dry, tightly sealed container.[1][6][19] The compound may be moisture-sensitive.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 4. This compound | 220210-56-0 | Benchchem [benchchem.com]

- 5. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CAS 220210-56-0 | this compound - Synblock [synblock.com]

- 7. rsc.org [rsc.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. apicule.com [apicule.com]

- 15. chemimpex.com [chemimpex.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic acid

CAS Number: 220210-56-0

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Tert-butoxycarbonyl)phenylboronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, synthesis and purification protocols, primary applications, reactivity, and safety information, serving as an essential resource for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective reactions in complex synthetic pathways.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 220210-56-0 | [2][3] |

| Molecular Formula | C₁₁H₁₅BO₄ | [2][3][4] |

| Molecular Weight | 222.05 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 96-102 °C / 102 °C | [2][5] |

| Boiling Point | 375.0 ± 44.0 °C (Predicted) | [5] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5][6] |

| pKa | 7.72 ± 0.10 (Predicted) | [5] |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification

A reliable and high-yield one-pot synthesis method for this compound has been developed, starting from 3-carboxybenzeneboronic acid. This process is efficient and suitable for industrial-scale production.[7]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented method for preparing tert-butoxycarbonyl phenylboronic acids.[7]

Materials and Equipment:

-

10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel

-

Nitrogen atmosphere supply

-

3-Carboxybenzeneboronic acid (starting material)

-

Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Potassium tert-butoxide (t-BuOK)

-

Water (H₂O)

-

Acetic acid

-

Petroleum ether

Procedure:

-

Initial Setup: Under a nitrogen atmosphere, charge the 10L glass reactor with 3 moles of 3-carboxybenzeneboronic acid and 4 kg of tetrahydrofuran (THF).

-

Activation: While stirring and refluxing, add 4.5 moles of thionyl chloride dropwise to the mixture. Continue the reaction at reflux for 4 hours.

-

Esterification: Cool the reaction mixture to 0-5°C. Add 7.5 moles of potassium tert-butoxide in batches, ensuring the temperature remains controlled.

-

Reaction Completion: After the addition of potassium tert-butoxide is complete, continue stirring the mixture for 1 hour at 0-5°C.

-

Workup: Quench the reaction by adding 2 kg of water. Acidify the mixture with acetic acid to neutralize the excess base and protonate the product.

-

Extraction: Allow the mixture to settle and separate the organic layer.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude solid from approximately 2 kg of petroleum ether.

-

Isolation: Filter the recrystallized solid to obtain pure this compound. This process typically yields a product with 98% purity and a molar yield of 95%.[7]

Caption: Workflow for the one-pot synthesis of the target compound.

General Purification Strategies

While recrystallization from petroleum ether is highly effective for this specific synthesis, other general methods for purifying aryl boronic acids can also be considered[7]:

-

Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, extracted, and then regenerated by acidification to remove non-acidic impurities.[1][8]

-

Adduct Formation: Formation of a crystalline adduct with diethanolamine can facilitate purification. The adduct is typically stable and can be easily isolated, after which the boronic acid can be liberated by acid hydrolysis.[9]

-

Chromatography: For challenging separations, column chromatography using silica gel pre-treated with boric acid can prevent the degradation of the boronic acid on the stationary phase.[10]

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent primarily utilized for the formation of carbon-carbon bonds in organic synthesis.[2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] It serves as the organoboron component, reacting with various organic halides (Ar-X) or triflates to synthesize biaryl compounds and other complex molecular architectures.[3] The Boc group provides stability and can be removed under acidic conditions if the carboxylic acid functionality is required later in a synthetic sequence.[3] This reaction is fundamental in the pharmaceutical industry for building the core structures of many active pharmaceutical ingredients (APIs).[2]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

This boronic acid derivative is a key intermediate in the synthesis of various pharmaceuticals.[2] Its structural features make it an essential building block for creating targeted therapies. A notable example is its use as a raw material in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.

Spectroscopic Analysis

While specific spectra are best obtained directly from the supplier for a given batch, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm. The aromatic protons would appear in the 7.4-8.4 ppm region as a complex multiplet pattern. The two protons of the B(OH)₂ group would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 81 ppm and 28 ppm, respectively). Aromatic carbon signals would be present in the 128-135 ppm range, along with a signal for the carbonyl carbon around 166 ppm. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

-

Mass Spectrometry (ESI-MS): The compound can be analyzed by mass spectrometry, often forming adducts or derivatives depending on the ionization technique used.[4]

Reactivity and Stability

-

Stability: The compound is generally stable under standard storage conditions.[3] The Boc group provides steric protection to the boronic acid moiety, shielding it from undesired reactions like premature oxidation or hydrolysis.[3] However, like many boronic acids, it can be sensitive to moisture and may undergo dehydration to form its trimeric anhydride, a boroxine.

-

Reactivity: The primary reactivity stems from the boronic acid group, which readily participates in transmetalation with palladium complexes during cross-coupling reactions.[3] The Boc protecting group is stable to the basic conditions of the Suzuki reaction but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield 3-carboxy-phenylboronic acid.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can lead to decomposition.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical.

-

GHS Hazard Classification:

-

Skin Irritation

-

Eye Irritation

-

-

Signal Word: Warning

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally recommended.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 220210-56-0 | Benchchem [benchchem.com]

- 4. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 6. This compound | 220210-56-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic Acid

This technical guide provides a comprehensive overview of 3-(Tert-butoxycarbonyl)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a workflow diagram for the synthesis of a biphenyl derivative.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 222.05 g/mol | [1][2][3][4][5] |

| Molecular Formula | C11H15BO4 | [1][2][3][4][5] |

| CAS Number | 220210-56-0 | [1][2][3][4][5] |

| Melting Point | 102 °C | [1] |

| Purity | Typically >95% | [2] |

| Exact Mass | 222.1063391 g/mol | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions in complex synthetic pathways.[1] This compound is frequently utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its ability to form reversible covalent bonds with diols also makes it a subject of interest in the study of enzyme inhibition and for the development of targeted therapies and drug delivery systems.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biphenyl derivative.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), and the base (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Add the solvent mixture (e.g., toluene and water in a 4:1 ratio) to the flask.

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Synthesis Workflow for a Biphenyl Derivative

The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

Caption: Workflow for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 220210-56-0 | Benchchem [benchchem.com]

- 3. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS 220210-56-0 | this compound - Synblock [synblock.com]

- 5. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

Synthesis of 3-(Tert-butoxycarbonyl)phenylboronic acid from m-carboxybenzene boric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(Tert-butoxycarbonyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for controlled reactivity in complex synthetic pathways. This document outlines a reliable one-pot method starting from 3-carboxyphenylboronic acid, detailing the experimental protocol and summarizing key data.

Chemical Reaction Pathway

The synthesis proceeds via a two-step, one-pot reaction. Initially, 3-carboxyphenylboronic acid is converted to its more reactive acid chloride derivative using thionyl chloride. This intermediate is then reacted in situ with potassium tert-butoxide to form the final tert-butyl ester product.

Caption: Figure 1: Chemical reaction pathway.

Experimental Workflow

The overall experimental process involves the initial reaction setup under an inert atmosphere, followed by the sequential addition of reagents, workup, and final purification of the product.

Caption: Figure 2: Experimental workflow diagram.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Carboxyphenylboronic acid | [1][2] |

| Final Product | This compound | [1][2] |

| Molar Ratio (Starting Material:Thionyl Chloride:Potassium tert-butoxide) | 1 : 1.5 : 2.5 | [1][2] |

| Reaction Time (Thionyl Chloride addition) | 4 hours | [1][2] |

| Reaction Time (Potassium tert-butoxide addition) | 1 hour | [1][2] |

| Reaction Temperature (Thionyl Chloride addition) | Reflux | [1][2] |

| Reaction Temperature (Potassium tert-butoxide addition) | 0-5 °C | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Purification Method | Recrystallization from petroleum ether | [1][2] |

| Molar Yield | 95% | [1][2] |

| Purity | 98% | [1][2] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

3-Carboxyphenylboronic acid

-

Thionyl chloride (SOCl₂)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Acetic acid

-

Water

-

Nitrogen gas (or other inert gas)

Equipment:

-

10 L glass reactor (or appropriately scaled vessel)

-

Mechanical stirrer

-

Thermometer

-

Constant pressure dropping funnel

-

Reflux condenser

-

Cooling bath

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the glass reactor with 3 moles of 3-carboxyphenylboronic acid and 4 kg of anhydrous tetrahydrofuran. Begin mechanical stirring.

-

Acid Chloride Formation: While stirring and under reflux, add 4.5 moles of thionyl chloride dropwise using the constant pressure dropping funnel. Maintain the reflux and continue stirring for 4 hours.

-

Cooling: After 4 hours, cool the reaction mixture to 0-5 °C using a cooling bath.

-

Esterification: While maintaining the temperature at 0-5 °C, add 7.5 moles of potassium tert-butoxide in batches. After the addition is complete, continue to stir the mixture for an additional hour.

-

Workup:

-

Add 2 kg of water to the reaction mixture to quench the reaction.

-

Acidify the mixture with acetic acid.

-

Allow the mixture to stand, leading to the separation of the organic and aqueous layers.

-

Separate and collect the organic phase.

-

-

Purification:

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Add 2 kg of petroleum ether to the crude product and recrystallize to obtain the final solid product, this compound.

-

Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹B NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight. The molecular formula for this compound is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol .[1]

-

Melting Point Analysis: To assess purity.

This guide provides a comprehensive overview for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic Acid: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butoxycarbonyl)phenylboronic acid is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring functionalized with both a boronic acid moiety and a tert-butoxycarbonyl (Boc) protecting group, imparts a unique combination of stability and reactivity. This guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in cross-coupling reactions. While specific quantitative stability data for this particular molecule is limited in publicly available literature, this guide draws upon established principles of boronic acid chemistry to provide a thorough understanding for research and drug development professionals. The tert-butoxycarbonyl (Boc) group is known to enhance the stability of the molecule and allows for selective reactions.[1]

Physicochemical Properties and Stability

This compound is typically a white to off-white crystalline powder.[1] General stability considerations for arylboronic acids are pertinent to this compound, with the understanding that the Boc group can influence these properties.

General Storage and Handling:

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. As with many boronic acids, it may exist in equilibrium with its anhydride (a boroxine).

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BO₄ | TCI Chemicals |

| Molecular Weight | 222.05 g/mol | TCI Chemicals |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | 102 °C (literature value) | Chem-Impex[1] |

| Storage Conditions | Room temperature, sealed, dry, dark place | TCI Chemicals |

Factors Affecting Stability:

-

Moisture: Boronic acids are susceptible to dehydration to form cyclic anhydrides called boroxines. Conversely, boroxines can be hydrolyzed back to the boronic acid in the presence of water. While this is a reversible process, the presence of excess moisture is generally not recommended for long-term storage.

-

Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to cleavage of the carbon-boron bond.

-

pH: The stability of arylboronic acids is known to be pH-dependent. Both acidic and basic conditions can influence the rate of protodeboronation, a key degradation pathway where the boronic acid group is replaced by a hydrogen atom. While specific data for the title compound is unavailable, the general trend for arylboronic acids involves increased instability at pH extremes.

Potential Degradation Pathway: Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, particularly under aqueous conditions. The reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. This process can be influenced by pH, temperature, and the electronic properties of the substituents on the aromatic ring.

Caption: A logical diagram illustrating the protodeboronation of this compound.

Reactivity and Synthetic Applications

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This compound serves as the source of the 3-(tert-butoxycarbonyl)phenyl group in these reactions.

General Reaction Scheme:

Caption: A workflow diagram for a typical Suzuki-Miyaura cross-coupling reaction.

Table 2: Typical Suzuki-Miyaura Coupling Conditions

| Component | Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice depends on the reactivity of the coupling partners. |

| Ligand | PPh₃, SPhos, XPhos | Often required to stabilize the palladium catalyst and facilitate the reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, THF, DMF, Water (often as a co-solvent) | A mixture of an organic solvent and an aqueous base is common. |

| Temperature | Room temperature to reflux | Reaction temperature depends on the specific substrates and catalyst system. |

Other Potential Reactivities

While predominantly used in Suzuki-Miyaura couplings, the functional groups on this compound allow for other potential transformations:

-

Chan-Lam Coupling: The boronic acid moiety can potentially participate in copper-catalyzed C-N or C-O bond formation with amines or alcohols.

-

Boc-Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a carboxylic acid functionality, which can then be used for further derivatization, such as amide bond formation.

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the reaction of 3-carboxybenzeneboronic acid with a source of the tert-butyl group.

Experimental Workflow for Synthesis

Caption: A step-by-step workflow for the synthesis of the title compound.

Detailed Protocol:

A detailed, scalable synthesis protocol is not available in the provided search results. The following is a generalized procedure based on common organic chemistry techniques and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 3-carboxybenzeneboronic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add an activating agent (e.g., thionyl chloride or oxalyl chloride) at a controlled temperature.

-

Esterification: After activation, introduce a source of the tert-butyl group, such as potassium tert-butoxide or tert-butanol with a suitable coupling agent.

-

Workup: Quench the reaction with water and perform an aqueous workup. Extract the product into an organic solvent.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water 4:1:1). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a valuable building block in organic synthesis, prized for its role in Suzuki-Miyaura cross-coupling reactions. The presence of the Boc group enhances its stability compared to other substituted phenylboronic acids and offers a handle for subsequent deprotection and functionalization. While specific quantitative data on its stability and degradation kinetics are not extensively documented in public literature, an understanding of the general stability and reactivity of arylboronic acids provides a strong foundation for its successful application in research and development. Careful control of reaction conditions, particularly the exclusion of excess moisture and the optimization of pH, is crucial for achieving high yields and minimizing degradation.

References

The Strategic Role of the Tert-Butoxycarbonyl (Boc) Group in Phenylboronic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group, a cornerstone of modern organic synthesis, plays a pivotal role in modulating the properties and reactivity of phenylboronic acid derivatives. Its application extends from a simple but effective protecting group to a critical modulator of electronic and steric characteristics, profoundly influencing the utility of these derivatives in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the Boc group's function in this important class of compounds, detailing its impact on chemical properties, providing experimental protocols, and illustrating its application in drug development.

Core Functions of the Boc Group in Phenylboronic Acid Chemistry

The primary role of the Boc group in the context of phenylboronic acid derivatives is the protection of amino functionalities on the phenyl ring. This protection is crucial for preventing unwanted side reactions during subsequent synthetic transformations, particularly in cross-coupling reactions and peptide synthesis.[1] The Boc group's widespread use stems from its unique combination of stability and facile, selective removal.

Key Attributes of the Boc Protecting Group:

-

Stability: The Boc group is robust under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with many synthetic steps.[2]

-

Acid Lability: It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for selective deprotection without affecting other protecting groups that are sensitive to different conditions.[3][4]

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, which is a significant advantage in multi-step synthesis.[2]

-

Influence on Physicochemical Properties: The introduction of the bulky and lipophilic Boc group can alter the solubility and electronic properties of the phenylboronic acid derivative, which can be strategically exploited in various applications.[5]

Quantitative Impact on Physicochemical Properties

The Hammett constant (σ) is a measure of the electronic effect of a substituent on the reactivity of a benzene ring. The acetamido group (-NHCOCH3), which is electronically similar to the Boc-amino group, has a para Hammett constant (σp) of -0.06, indicating it is a weak electron-donating group through resonance.[6] This electron-donating nature is expected to slightly increase the pKa of the boronic acid, thereby decreasing its Lewis acidity compared to the parent phenylboronic acid. However, compared to a free amino group (-NH2), which is a strong electron-donating group (σp = -0.65), the Boc-amino group is significantly less electron-donating.[6] This modulation of electronic properties is a key feature of using the Boc group.

Table 1: Hammett Substituent Constants and Expected pKa Trends

| Substituent | Hammett Constant (σp) | Expected Effect on Phenylboronic Acid pKa |

| -H | 0.00 | Baseline |

| -NH2 | -0.65[6] | Significant Decrease |

| -NHCOCH3 | -0.06[6] | Slight Decrease |

| -NHBoc | Similar to -NHCOCH3 | Slight Decrease |

| -NO2 | +0.83[6] | Significant Increase |

Note: A lower pKa corresponds to a stronger Lewis acid.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and manipulation of Boc-protected phenylboronic acid derivatives.

Synthesis of 4-(Boc-amino)phenylboronic acid

This protocol describes a common method for the Boc protection of an aminophenylboronic acid.

Materials:

-

4-Aminophenylboronic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Acetone and Water (as solvent) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture of acetone and water or THF.

-

Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with dilute HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford pure 4-(Boc-amino)phenylboronic acid.[7]

Boc Deprotection of a Phenylboronic Acid Derivative

This protocol outlines the removal of the Boc group to liberate the free amine.

Materials:

-

Boc-protected aminophenylboronic acid derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected aminophenylboronic acid derivative (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the product as the corresponding salt (e.g., trifluoroacetate salt).

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected aminophenylboronic acid derivative.[3]

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Boc group is instrumental in Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids. It prevents the amino group from interfering with the catalytic cycle, which could otherwise lead to side reactions or catalyst deactivation.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields with Boc-Protected Phenylboronic Acid

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 60 | 94 | [8] |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Water | 100 | >99 | [9] |

| Iodobenzene | Phenylboronic acid | Pd/BC | K₂CO₃ | Water | 85 | 97 | [10] |

| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | Water | 85 | 98 | [10] |

Note: While these examples use phenylboronic acid, the conditions are generally applicable to its Boc-protected amino derivatives.

The steric bulk of the Boc group, particularly in ortho-substituted derivatives, can influence the efficiency of the Suzuki coupling. Careful selection of catalyst, ligand, and reaction conditions is often necessary to achieve high yields with sterically hindered substrates.[11][12]

Application in Drug Development: Enzyme Inhibition

Boc-protected phenylboronic acid derivatives are valuable scaffolds in drug discovery, particularly as inhibitors of serine proteases. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[13] The Boc-protected amino group can be used to modulate the inhibitor's properties, such as its binding affinity and selectivity.

Example Signaling Pathway: Inhibition of a Serine Protease

Caption: Logical flow of Boc-protected phenylboronic acid as a serine protease inhibitor.

Experimental and Synthetic Workflows

The synthesis and application of Boc-protected phenylboronic acid derivatives follow a logical workflow, from initial protection to final use or deprotection for further functionalization.

Caption: General workflow for the synthesis and application of Boc-phenylboronic acid derivatives.

Conclusion

The tert-butoxycarbonyl group is an indispensable tool in the chemistry of phenylboronic acid derivatives. Its predictable reactivity, stability, and orthogonality provide chemists with precise control over complex synthetic pathways. From facilitating high-yielding cross-coupling reactions to enabling the design of potent enzyme inhibitors, Boc-protected phenylboronic acids are critical and versatile building blocks in both academic research and industrial drug development. The protocols and data presented in this guide underscore their central role and provide a practical framework for their effective use.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hammett substituent constants [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(Tert-butoxycarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Tert-butoxycarbonyl)phenylboronic acid in organic solvents. Due to a notable absence of specific quantitative solubility data for this compound in publicly available literature, this guide presents a framework for understanding its solubility through data from structurally analogous compounds. The experimental methodologies detailed herein are established standards for determining boronic acid solubility and can be directly applied to this compound to generate precise data for research and development needs.

Understanding the Solubility Profile

This compound is a versatile reagent in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its solubility is a critical parameter for reaction optimization, purification, and formulation. While one supplier notes that the compound is "soluble in Methanol", specific quantitative data remains elusive.[2] However, its "favorable properties, such as solubility and reactivity," are qualitatively mentioned.[1]

To approximate its behavior, we can examine the solubility of closely related phenylboronic acids. The tert-butoxycarbonyl (Boc) group is relatively non-polar, which may influence its solubility in various organic solvents. For a structurally similar compound, 3-(N-Boc-amino)phenylboronic acid, a high solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported.[3]

Quantitative Solubility Data for Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and its substituted isomers in a range of common organic solvents. This data, presented as mole fraction solubility at various temperatures, offers valuable insights into how phenylboronic acid derivatives behave in different solvent environments.[4] Phenylboronic acid itself generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6]

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | 0.022 | 0.085 | 0.105 | 0.130 | 0.001 |

| 303.15 | 0.035 | 0.120 | 0.145 | 0.180 | 0.002 |

| 313.15 | 0.055 | 0.165 | 0.200 | 0.245 | 0.003 |

| 323.15 | 0.085 | 0.225 | 0.270 | 0.330 | 0.005 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.090 | 0.015 | 0.012 |

| 303.15 | 0.130 | 0.025 | 0.020 | |

| 313.15 | 0.180 | 0.040 | 0.032 | |

| 323.15 | 0.245 | 0.060 | 0.050 | |

| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |

| 303.15 | 0.005 | 0.002 | 0.001 | |

| 313.15 | 0.008 | 0.003 | 0.002 | |

| 323.15 | 0.013 | 0.005 | 0.003 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The dynamic (synthetic) method and the thermodynamic (shake-flask) method are two widely accepted protocols.[7][8]

Dynamic (Synthetic) Method

This method involves the visual or instrumental detection of the dissolution temperature of a solid in a liquid at a known composition.[6][9]

Principle: A mixture of the boronic acid and the solvent of a known mole fraction is heated at a controlled rate with constant stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that composition. The disappearance of turbidity can be monitored using a luminance probe for higher accuracy.[10]

Apparatus and Materials:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Programmable thermostat bath

-

Calibrated precision thermometer

-

Light source and detector (e.g., luminance probe)

-

This compound

-

High-purity organic solvents

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to a known composition.

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously to maintain equilibrium.[9]

-

Solubility Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that specific mole fraction.

-

Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve.

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[7]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

This compound

-

High-purity organic solvents

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.[7]

-

Sample Collection and Preparation: Allow the undissolved solid to settle. Withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove all solid particles.

-

Quantification: Dilute the filtered supernatant with the solvent as needed. Analyze the concentration of the dissolved boronic acid using a validated analytical method such as HPLC or UV-Vis spectroscopy against a calibration curve prepared with known concentrations of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic and shake-flask methods.

Caption: Workflow for determining boronic acid solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

3-(Tert-butoxycarbonyl)phenylboronic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-(Tert-butoxycarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a versatile reagent in organic synthesis and drug discovery. The following sections detail its hazard identification, handling procedures, and experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220210-56-0 | [3] |

| Molecular Formula | C₁₁H₁₅BO₄ | [3] |

| Molecular Weight | 222.05 g/mol | [3] |

| Melting Point | 96-102 °C | |

| Boiling Point | 375.0 ± 44.0 °C (Predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| Appearance | White to off-white crystalline powder | [1] |

Safety and Hazard Information

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation |

| Serious eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS pictograms: Irritant (GHS07) Signal word: Warning

Precautionary Measures

Strict adherence to the following precautionary statements is crucial for the safe handling of this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-carboxy-phenylboronic acid with a tert-butoxycarbonylating agent.

Materials:

-

3-Carboxy-phenylboronic acid

-

Thionyl chloride

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Water

-

Acetic acid

-

Petroleum ether

-

10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel

-

Nitrogen source

Procedure:

-

Under a nitrogen atmosphere, add 3 moles of 3-carboxy-phenylboronic acid and 4 kg of tetrahydrofuran to the 10L glass reactor.

-

With stirring, slowly add 4.5 moles of thionyl chloride dropwise to the mixture under reflux.

-

Continue the reaction for 4 hours.

-

Cool the reaction mixture to 0-5 °C.

-

Add 7.5 moles of potassium tert-butoxide in batches, maintaining the temperature at 0-5 °C.

-

Continue stirring for 1 hour after the addition of potassium tert-butoxide is complete.

-

Add 2 kg of water to the reaction mixture.

-

Acidify the mixture with acetic acid.

-

Allow the layers to separate and collect the organic phase.

-

Concentrate the organic phase to obtain the crude product.

-

Recrystallize the crude product from 2 kg of petroleum ether to yield solid this compound.

This procedure is expected to yield a product with a purity of approximately 98% and a molar yield of 95%.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general procedure.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., toluene/ethanol/water mixture)

-

Flame-dried reaction vessel with magnetic stir bar and condenser

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To the flame-dried reaction vessel, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the residue by silica gel column chromatography.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Drug Discovery Applications

The boronic acid moiety in this compound can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.[2] This property makes it a compound of interest in drug discovery and for the development of targeted therapies and drug delivery systems.[1] It has been investigated for its potential in enzyme inhibition, particularly with serine proteases and glycosidases.[2]

While this compound is a valuable building block for synthesizing biologically active molecules, no specific signaling pathways directly involving this compound have been identified in the current literature. Its primary role in drug development is as an intermediate in the synthesis of more complex molecules.[1]

Caption: Role of this compound in a typical drug discovery workflow.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company. Do not allow the product to enter drains.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact : Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

References

Methodological & Application

Application Notes and Protocols for 3-(Tert-butoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butoxycarbonyl)phenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its utility lies in the presence of both a boronic acid moiety, essential for the cross-coupling, and a tert-butoxycarbonyl (Boc) protecting group on a phenyl ring. This arrangement allows for the strategic formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. The Boc group can be readily removed under acidic conditions, revealing a carboxylic acid functionality for further synthetic transformations. These application notes provide an overview of the use of this compound in Suzuki-Miyaura reactions, including detailed experimental protocols and a summary of reaction conditions and yields.

Core Applications

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of substituted biphenyl-3-carboxylic acid derivatives. These compounds are important intermediates in the development of novel therapeutics and advanced materials. The reaction is tolerant of a wide variety of functional groups on the coupling partner, making it a robust method for late-stage diversification in drug discovery programs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides. The specific conditions may require optimization depending on the substrate.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Water, deionized

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Celite

-

Sodium sulfate (Na₂SO₄)

-

Activated charcoal

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and n-propanol. Stir the mixture for 15 minutes to allow for dissolution.

-

Reagent Addition: To the solution, add palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.02-0.10 eq), a 2M aqueous solution of sodium carbonate (2.0-3.0 eq), and deionized water.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Cool the reaction to room temperature. Add water and ethyl acetate, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.

-

Purification: Dry the organic phase over sodium sulfate, add activated charcoal, and stir for 10 minutes. Filter the mixture through a pad of Celite, washing the Celite with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from a mixture of hexanes and methanol to afford the pure biphenyl product.[1]

Protocol 2: Coupling with Heteroaryl Halides

This protocol can be adapted for the coupling of this compound with heteroaryl halides, such as bromopyridines.

Materials:

-

This compound

-

Heteroaryl bromide (e.g., 2-bromopyridine)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine the heteroaryl bromide (1.0 eq), this compound (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Please note that yields are often dependent on the specific substrate and optimization of reaction conditions.

Table 1: Coupling with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 2 | >90 (Typical) |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | High (Typical) |

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good (Typical) |

| 4 | 2-Bromobenzaldehyde | Pd(OAc)₂ (5) / TPPTS (15) | iPr₂NH | CH₃CN/H₂O | 80 | 4 | 73 |

Table 2: Coupling with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Good (Typical) |

| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | DMF/H₂O | 100 | 8 | Moderate to Good |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-AmylOH | 110 | 18 | Good (Typical) |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a highly effective reagent for the synthesis of biphenyl-3-carboxylic acid derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. The reaction conditions are generally mild and tolerant of various functional groups, making it a powerful tool in the construction of complex molecules for drug discovery and materials science. Further optimization of the catalyst, base, and solvent system may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for 3-(Tert-butoxycarbonyl)phenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butoxycarbonyl)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The tert-butoxycarbonyl (Boc) protecting group on the aniline functionality allows for the strategic construction of complex molecules, as it can be readily removed under acidic conditions to reveal the free amine for further functionalization. This attribute makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions and the subsequent deprotection of the Boc group.

Key Applications

-

Suzuki-Miyaura Cross-Coupling Reactions: Formation of carbon-carbon bonds between the phenylboronic acid and various aryl or heteroaryl halides to synthesize substituted biaryl compounds. This reaction is fundamental in medicinal chemistry for creating scaffolds present in many drug candidates.

-

Synthesis of Functionalized Anilines: Following the Suzuki-Miyaura coupling, the Boc group can be removed to yield a 3-aminobiphenyl derivative. This free amine serves as a versatile handle for subsequent transformations, such as amide bond formation, sulfonylation, or diazotization reactions.

-

Multi-step Synthesis: The Boc-protected nature of the reagent allows for its incorporation early in a synthetic route, with the deprotection step occurring at a later stage, providing a strategic approach to complex molecule synthesis.

Data Presentation: Suzuki-Miyaura Coupling of this compound